Etifoxine-d5
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Overview
Description
Etifoxine-d5 is a deuterium-labeled analog of Etifoxine, a non-benzodiazepine anxiolytic compound. Etifoxine is known for its positive allosteric modulation of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits. It exhibits anxiolytic and anticonvulsant properties in rodents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Etifoxine-d5 involves the incorporation of deuterium into the Etifoxine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and detailed in patents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Etifoxine-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Etifoxine-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Investigated for its effects on GABAA receptors and its potential neuroprotective properties.
Medicine: Studied for its anxiolytic and anticonvulsant effects, as well as its potential in treating traumatic brain injury and neuroinflammation
Mechanism of Action
Etifoxine-d5 exerts its effects through modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits. This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant properties. Additionally, this compound influences the translocator protein (TSPO), promoting neurosteroid synthesis and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Etifoxine: The non-deuterated analog of Etifoxine-d5, with similar anxiolytic and anticonvulsant properties.
Benzodiazepines: Such as lorazepam and alprazolam, which also modulate GABAA receptors but through different binding sites.
Buspirone: An anxiolytic that acts on serotonin receptors rather than GABAA receptors.
Uniqueness
This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. Additionally, this compound’s dual mechanism of action on GABAA receptors and TSPO sets it apart from other anxiolytics .
Properties
Molecular Formula |
C17H17ClN2O |
---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i4D,5D,6D,7D,8D |
InChI Key |
IBYCYJFUEJQSMK-UPKDRLQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)NC(=NCC)O2)C)[2H])[2H] |
Canonical SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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